molecular formula C17H17ClN2O4 B5564235 METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE

METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE

Cat. No.: B5564235
M. Wt: 348.8 g/mol
InChI Key: BPSHLXKVLWQBOQ-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate is 348.0876847 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate typically involves the reaction of 4-acetamido-5-chloro-2-methoxybenzoic acid with methylating agents such as dimethyl sulfate . The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate
  • Methyl 4-acetamido-5-chloro-o-anisate

Uniqueness

Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-[[2-(5-chloro-2-methoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-15-8-5-12(18)9-14(15)19-10-16(21)20-13-6-3-11(4-7-13)17(22)24-2/h3-9,19H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHLXKVLWQBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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